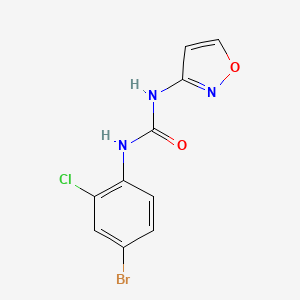![molecular formula C16H15NO5S B5433159 [4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B5433159.png)
[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid” is a compound that contains an indole nucleus . Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years due to their various biologically vital properties . Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis
The molecular formula of “this compound” is C16H14NO5S . Its average mass is 332.352 Da and its monoisotopic mass is 332.059814 Da .Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for “[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid” could involve further exploration of its biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c18-16(19)11-22-13-5-7-14(8-6-13)23(20,21)17-10-9-12-3-1-2-4-15(12)17/h1-8H,9-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPBDGIGGKEZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4E)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B5433078.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide](/img/structure/B5433085.png)

![2-(4-Chloro-2-methylphenoxy)-N-{5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}acetamide](/img/structure/B5433088.png)
![[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-imidazo[2,1-b][1,3]thiazol-6-ylmethanone](/img/structure/B5433093.png)

![2-(2-methylanilino)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide](/img/structure/B5433122.png)
![4-BROMO-N-[(Z)-1-(2-THIENYL)PROPYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B5433126.png)
![N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5433129.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(3-fluorophenyl)propanamide](/img/structure/B5433137.png)
![2-[[(E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid](/img/structure/B5433138.png)
![3-(5-chloro-2-methoxyphenyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5433151.png)
![3-benzyl-2-[(E)-(5-bromo-1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one](/img/structure/B5433158.png)
![methyl 2-[2-(2,3-dimethoxyphenyl)-4-hydroxy-3-(3-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5433170.png)
